
An In-depth Technical Guide to 4-Chloro-2,6-
diacetylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-Chloro-2,6-diacetylpyridine

Cat. No.: B177014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2,6-diacetylpyridine
(CAS No. 195967-10-3), a key heterocyclic building block with significant potential in medicinal

chemistry, coordination chemistry, and materials science. This document delves into its

chemical and physical properties, proposes a logical synthetic pathway, explores its reactivity

with a focus on nucleophilic substitution, and discusses its potential applications in drug

discovery and catalysis. Detailed protocols, data interpretation, and safety information are

provided to equip researchers with the foundational knowledge required to effectively utilize this

versatile compound.

Introduction: The Strategic Importance of
Substituted Pyridines
Pyridine and its derivatives are fundamental scaffolds in the landscape of organic and

medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1]

The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of

a molecule's steric and electronic properties, thereby modulating its biological activity and

chemical reactivity. 4-Chloro-2,6-diacetylpyridine emerges as a particularly interesting

building block due to the convergence of three key functional elements on a single pyridine

core: the directing and activating influence of the pyridine nitrogen, the reactive handles
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provided by the two acetyl groups, and the potential for nucleophilic substitution at the 4-

position of the chlorine atom. This unique combination of features makes it a valuable

precursor for the synthesis of a diverse array of more complex molecules with potential

applications in various scientific disciplines.

Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for

its effective use in research and development. The key properties of 4-Chloro-2,6-
diacetylpyridine are summarized in the table below.

Property Value Source

CAS Number 195967-10-3 [2]

Molecular Formula C₉H₈ClNO₂ [2][3]

Molecular Weight 197.62 g/mol [3]

IUPAC Name
1-(6-acetyl-4-chloropyridin-2-

yl)ethanone
[3]

Canonical SMILES CC(=O)c1cc(Cl)cc(n1)C(C)=O [2]

Predicted pKa -1.06 ± 0.10 [2]

Appearance Solid (predicted) -

Solubility
Soluble in common organic

solvents (predicted)
-

Table 1: Physicochemical Properties of 4-Chloro-2,6-diacetylpyridine.

Synthesis and Purification
While a specific, peer-reviewed synthesis for 4-Chloro-2,6-diacetylpyridine is not readily

available in the current literature, a plausible and efficient synthetic route can be proposed

based on established pyridine chemistry. The most logical approach involves the direct

chlorination of the readily available precursor, 2,6-diacetylpyridine.
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Proposed Synthetic Pathway: Electrophilic Chlorination
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However,

the presence of activating groups or the use of forcing conditions can facilitate such reactions.

A potential route to 4-Chloro-2,6-diacetylpyridine is the direct chlorination of 2,6-

diacetylpyridine.

Figure 1: Proposed synthesis of 4-Chloro-2,6-diacetylpyridine.

Detailed Experimental Protocol (Hypothetical)
Caution: This is a proposed protocol and should be performed with appropriate safety

precautions by trained personnel.

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a drying tube, and a gas inlet, dissolve 2,6-diacetylpyridine

(1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

Catalyst Addition: Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1-0.3 eq) to the solution.

Chlorination: Bubble chlorine gas (Cl₂) slowly through the stirred solution at room

temperature. The reaction progress should be monitored by thin-layer chromatography (TLC)

or gas chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it into a

cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and

the aqueous layer is extracted with the same organic solvent. The combined organic layers

are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed

under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford pure 4-Chloro-2,6-diacetylpyridine.

Spectroscopic Characterization (Predicted)
While experimental spectra for 4-Chloro-2,6-diacetylpyridine are not readily available, its

structure allows for the prediction of key spectroscopic features.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and highly informative.

Pyridine Protons: Two singlets are expected for the aromatic protons at positions 3 and 5 of

the pyridine ring. Due to the electron-withdrawing nature of the chlorine and acetyl groups,

these protons will be deshielded and appear in the downfield region (δ 7.5-8.5 ppm).

Acetyl Protons: A singlet integrating to six protons will be observed for the two equivalent

methyl groups of the acetyl functions. This peak will likely appear in the range of δ 2.5-3.0

ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation.

Carbonyl Carbons: The two carbonyl carbons of the acetyl groups are expected to resonate

in the highly deshielded region of the spectrum (δ 190-200 ppm).

Pyridine Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ

120-160 ppm). The carbon bearing the chlorine atom (C4) will be significantly deshielded.

Methyl Carbons: The methyl carbons of the acetyl groups will give a signal in the upfield

region (δ 25-30 ppm).

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is

characteristic of the carbonyl stretching vibration of the acetyl groups.[4]

C-Cl Stretch: A moderate absorption in the fingerprint region, typically between 600-800

cm⁻¹, can be attributed to the C-Cl stretching vibration.[5]

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will

correspond to the stretching vibrations of the pyridine ring.[5]
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic

pattern of chlorine.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) at m/z 197.

The presence of a significant M+2 peak at m/z 199, with an intensity of approximately one-

third of the M⁺ peak, will be a clear indicator of the presence of a single chlorine atom.

Fragmentation Pattern: Fragmentation will likely involve the loss of acetyl groups (CH₃CO,

m/z 43) and the chlorine atom.

Chemical Reactivity and Synthetic Potential
The reactivity of 4-Chloro-2,6-diacetylpyridine is governed by its three key functional

components: the pyridine ring, the acetyl groups, and the chloro substituent.

Nucleophilic Aromatic Substitution (SNA)
The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic

aromatic substitution.[6][7] The electron-withdrawing nature of the pyridine nitrogen and the two

acetyl groups further enhances the electrophilicity of the C4 position, making it susceptible to

attack by a wide range of nucleophiles.

Figure 2: General mechanism for nucleophilic aromatic substitution on 4-Chloro-2,6-
diacetylpyridine.

This reactivity opens up a vast synthetic space for the introduction of various functional groups

at the 4-position, including:

Amines: Reaction with primary and secondary amines can yield a library of 4-amino-2,6-

diacetylpyridine derivatives.[8]

Alkoxides and Phenoxides: Introduction of ether linkages.

Thiolates: Formation of thioethers.
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Azides: Leading to the synthesis of 4-azido-2,6-diacetylpyridines, which are precursors to

triazoles and other nitrogen-containing heterocycles.

Reactions of the Acetyl Groups
The two acetyl groups are versatile handles for further molecular elaboration. They can

undergo a variety of classical carbonyl reactions, including:

Condensation Reactions: Reaction with hydrazines, hydroxylamines, and semicarbazides to

form hydrazones, oximes, and semicarbazones, respectively. These derivatives are often

explored for their biological activities.

Knoevenagel Condensation: Reaction with active methylene compounds to extend the

carbon framework.

Reduction: Reduction of the carbonyl groups to secondary alcohols.

Oxidation (e.g., Haloform Reaction): Conversion of the acetyl groups to carboxylic acids.

Applications in Drug Discovery and Development
The structural features of 4-Chloro-2,6-diacetylpyridine make it a highly attractive scaffold for

the development of novel therapeutic agents.

Scaffold for Bioactive Molecules
The pyridine core is a common motif in a wide range of biologically active molecules.[9] The

ability to readily introduce diverse substituents at the 4-position via nucleophilic substitution

allows for the rapid generation of compound libraries for high-throughput screening. The acetyl

groups can be modified to introduce additional pharmacophoric features or to modulate the

physicochemical properties of the molecule, such as solubility and lipophilicity.

Precursor for Kinase Inhibitors
Many kinase inhibitors feature a substituted heterocyclic core that interacts with the ATP-

binding site of the enzyme. The 4-amino-pyridine scaffold, which can be readily synthesized

from 4-Chloro-2,6-diacetylpyridine, is a privileged structure in this context. Further

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b177014?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8973085/
https://www.benchchem.com/product/b177014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


elaboration of the acetyl groups can provide additional points of interaction with the kinase

enzyme.

Metal-Based Therapeutics
2,6-Diacetylpyridine and its derivatives are excellent ligands for a variety of metal ions.[10] The

resulting metal complexes have been investigated for their anticancer and antimicrobial

properties. 4-Chloro-2,6-diacetylpyridine can serve as a precursor to novel ligands, where

the substituent at the 4-position can be used to modulate the electronic properties of the ligand

and, consequently, the therapeutic efficacy of the metal complex.

Applications in Coordination Chemistry and
Catalysis
The bis-chelating nature of the 2,6-diacetylpyridine framework makes it a valuable ligand in

coordination chemistry. The introduction of a chloro-substituent at the 4-position can influence

the electronic properties of the resulting metal complexes, which can have implications for their

catalytic activity. For instance, bis(imino)pyridine complexes of iron and cobalt, derived from

2,6-diacetylpyridine, are known catalysts for olefin polymerization.[10] The electronic tuning

afforded by the 4-chloro substituent could potentially modulate the activity and selectivity of

these catalysts.

Safety and Handling
While a specific material safety data sheet (MSDS) for 4-Chloro-2,6-diacetylpyridine is not

widely available, it should be handled with the standard precautions for laboratory chemicals.

[11]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated

area, preferably in a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.
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Conclusion
4-Chloro-2,6-diacetylpyridine is a strategically important synthetic intermediate with

considerable potential in diverse areas of chemical research. Its facile synthesis from readily

available starting materials, coupled with the versatile reactivity of its chloro and acetyl

functional groups, makes it an invaluable tool for the construction of complex molecular

architectures. This guide has provided a comprehensive overview of its properties, synthesis,

reactivity, and potential applications, with the aim of empowering researchers to unlock the full

potential of this promising building block in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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